molecular formula C23H21ClN4O2 B11264657 2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-phenylpropyl)acetamide

2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-phenylpropyl)acetamide

Cat. No.: B11264657
M. Wt: 420.9 g/mol
InChI Key: AHKYGZIPUQGQCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-phenylpropyl)acetamide is a complex organic compound that has garnered interest in the scientific community due to its potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core, a 4-chlorophenyl group, and a phenylpropylacetamide moiety.

Preparation Methods

The synthesis of 2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-phenylpropyl)acetamide typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrazine core and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the pyrazolo[1,5-a]pyrazine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the 4-chlorophenyl group via substitution reactions.

    Amidation Reactions: Attachment of the phenylpropylacetamide moiety through amidation reactions.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-phenylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, particularly at the chlorophenyl group.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-phenylpropyl)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H21ClN4O2

Molecular Weight

420.9 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-phenylpropyl)acetamide

InChI

InChI=1S/C23H21ClN4O2/c24-19-10-8-18(9-11-19)20-15-21-23(30)27(13-14-28(21)26-20)16-22(29)25-12-4-7-17-5-2-1-3-6-17/h1-3,5-6,8-11,13-15H,4,7,12,16H2,(H,25,29)

InChI Key

AHKYGZIPUQGQCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.